

A Technical Guide to the Photophysical Properties of ICG-Amine

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Compound of Interest

Compound Name: ICG-amine

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This technical guide provides a detailed overview of the core photophysical properties of Indocyanine Green (ICG) and its amine-functionalized derivative, **ICG-amine**. While specific, peer-reviewed data for the quantum yield and fluorescence lifetime of **ICG-amine** are not extensively published, its photophysical behavior is governed by the same indocyanine chromophore as its parent compound, ICG. Therefore, the well-characterized properties of ICG serve as a critical and highly relevant benchmark.

Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye approved by the U.S. Food and Drug Administration (FDA) for various medical diagnostic applications.[1] **ICG-amine** is a derivative that incorporates a primary amine group, enabling its covalent conjugation to molecules containing carboxylic acids or other amine-reactive functional groups, such as antibodies and other proteins for targeted imaging applications.[2] It exhibits strong absorption and emission in the NIR window (700-900 nm), a region where biological tissue has minimal absorbance and autofluorescence, allowing for deep tissue imaging.

Photophysical Data: Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) and fluorescence lifetime (τ) of indocyanine dyes are highly sensitive to the local environment, including solvent polarity, viscosity, and binding to macromolecules.

Quantum Yield (Φ)

The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. For ICG, this value varies significantly with the solvent. In aqueous solutions, ICG tends to aggregate, which leads to a significant quenching of fluorescence and a very low quantum yield.[3] In organic solvents like DMSO and ethanol, or when bound to proteins like serum albumin, aggregation is reduced, and the quantum yield increases substantially.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is also highly dependent on the dye's environment. The lifetime of ICG is typically in the sub-nanosecond range.[4] This value can change upon conjugation or binding to biological targets, making lifetime a valuable contrast mechanism in fluorescence imaging.[5][6]

The following table summarizes the reported photophysical properties for the parent compound, Indocyanine Green (ICG). These values are considered a close proxy for **ICG-amine**.

Parameter	Value	Solvent / Conditions	Source(s)
Quantum Yield (Φ)	~0.025 (2.5%)	Water	[3]
~0.22 (22%)	Ethanol (EtOH)	[7]	
~0.42 (42%)	Dimethyl sulfoxide (DMSO)	[7]	
0.14	Not Specified		
Fluorescence Lifetime (τ)	~0.16 ns	Water	[3][7]
~0.55 ns	Ethanol (EtOH)	[7]	
~0.80 ns	Dimethyl sulfoxide (DMSO)	[7]	
~0.4 ns	In-vitro (unbound)	[4]	
~0.68 ns	In-vivo (bound to albumin)	[4]	

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime requires standardized experimental procedures. The following sections detail the methodologies for these key measurements.

Protocol 1: Relative Fluorescence Quantum Yield Measurement

The comparative method is most commonly used to determine the relative fluorescence quantum yield of a sample (x) by comparing it to a standard (s) with a known quantum yield.[8]
[9]

1. Materials and Equipment:

- UV-Vis Spectrophotometer

- Corrected Fluorescence Spectrometer
- 1 cm path length quartz cuvettes
- Volumetric flasks and pipettes
- Sample of interest (**ICG-amine**)
- Quantum yield standard with similar absorption/emission profile (e.g., ICG in DMSO, $\Phi = 0.13$)[10]
- High-purity solvent (e.g., DMSO, Ethanol)

2. Procedure:

- Prepare Stock Solutions: Prepare stock solutions of both the **ICG-amine** sample and the quantum yield standard in the desired solvent.
- Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to minimize inner filter effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance value at the chosen excitation wavelength (e.g., 750 nm).
- Measure Fluorescence Emission:
 - Set the excitation wavelength on the fluorescence spectrometer to the value used in the absorbance measurements.
 - For each dilution, record the fluorescence emission spectrum, ensuring the entire emission peak is captured.
 - Maintain identical spectrometer settings (e.g., excitation/emission slit widths) for all measurements of the sample and standard.
- Data Analysis:

- Integrate the area under the fluorescence emission curve for each recorded spectrum.
- For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance at the excitation wavelength.
- Determine the slope (Gradient, Grad) of the resulting straight line for both the sample (Grad_x) and the standard (Grad_s).
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_x):

$$\Phi_x = \Phi_s \left(\frac{\text{Grad}_x}{\text{Grad}_s} \right) \left(\frac{n_x^2}{n_s^2} \right)$$

Where:

- Φ_s is the known quantum yield of the standard.
- Grad_x and Grad_s are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
- n_x and n_s are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

Protocol 2: Fluorescence Lifetime Measurement via TCSPC

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.^{[11][12]} It measures the time delay between the excitation laser pulse and the arrival of the first emitted photon.

1. Materials and Equipment:

- Pulsed laser source with a high repetition rate (e.g., picosecond diode laser) at an appropriate excitation wavelength (e.g., 750 nm).
- High-speed, single-photon sensitive detector (e.g., photomultiplier tube, PMT, or single-photon avalanche diode, SPAD).

- TCSPC electronics module (includes constant fraction discriminator (CFD), time-to-amplitude converter (TAC), and multichannel analyzer (MCA)).
- Sample holder and optics (filters to block scattered excitation light).
- Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer).

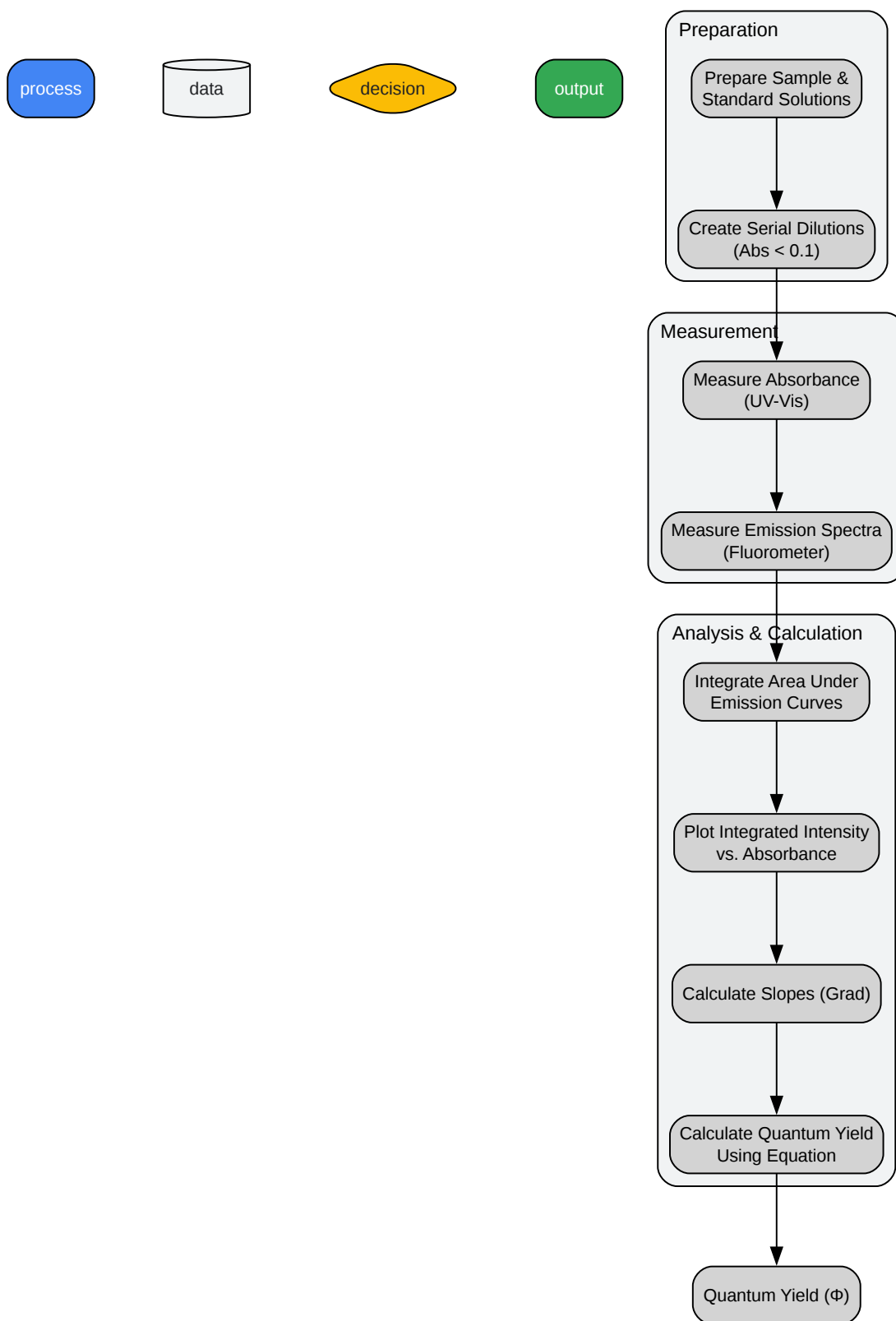
2. Procedure:

- System Calibration (IRF Measurement):
 - Place the scattering solution in the sample holder.
 - Set the excitation and emission wavelengths to be the same.
 - Acquire data to record the temporal profile of the excitation pulse as detected by the system. This is the Instrument Response Function (IRF), which represents the time resolution limit of the setup.[\[12\]](#)
- Sample Measurement:
 - Replace the scattering solution with the **ICG-amine** sample solution.
 - Place an appropriate long-pass filter before the detector to ensure only fluorescence photons are detected.
 - The laser excites the sample with a train of short pulses. For each pulse, there is a low probability that a single fluorescence photon is emitted and detected.
 - The TCSPC electronics start a timer with the laser pulse (START signal) and stop it upon photon arrival at the detector (STOP signal).[\[12\]](#)
- Data Acquisition:
 - This process is repeated thousands or millions of times. The TCSPC module builds a histogram of the arrival times of the photons.

- This histogram represents the fluorescence decay curve of the sample, showing the probability of photon emission over time after excitation.
- Data Analysis:
 - The acquired fluorescence decay curve is a convolution of the true sample decay and the system's IRF.
 - Use deconvolution software to fit the experimental decay data to a mathematical model (typically a sum of exponential functions).
 - The fitting process extracts the fluorescence lifetime(s) (τ) and their relative amplitudes. For a simple single-exponential decay, the intensity $I(t)$ follows the form: $I(t) = A * \exp(-t/\tau)$.

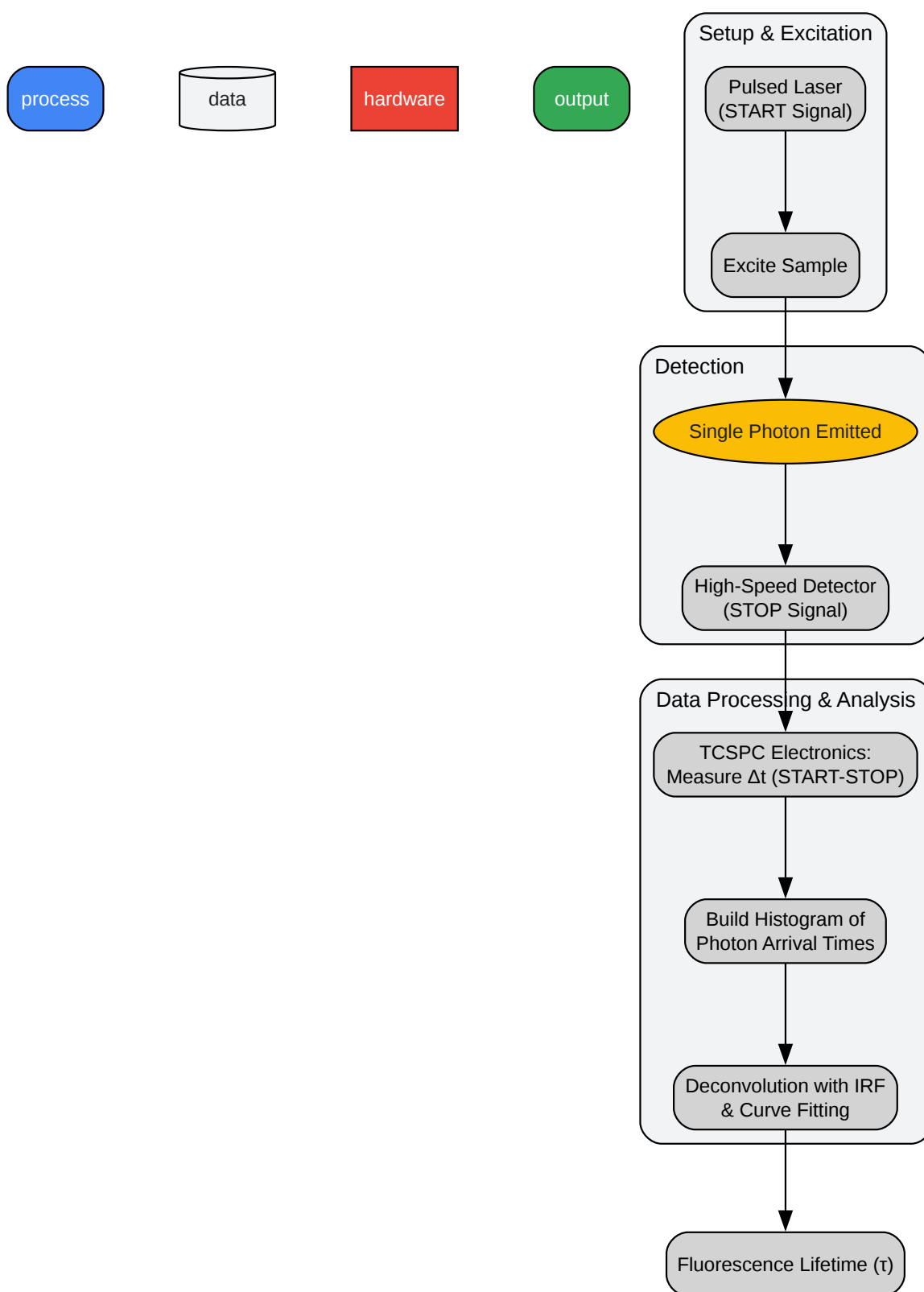
Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Workflow for Relative Quantum Yield Measurement.



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Workflow for Fluorescence Lifetime (TCSPC) Measurement.

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